molecular formula C19H18O2 B12530927 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one CAS No. 819814-19-2

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

Cat. No.: B12530927
CAS No.: 819814-19-2
M. Wt: 278.3 g/mol
InChI Key: CAIVIVBMILYROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with benzyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

Its methoxy and phenyl groups provide unique electronic and steric properties, making it a valuable compound in various research fields .

Properties

CAS No.

819814-19-2

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

CAIVIVBMILYROV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.